

Preclinical Efficacy of Novel CD8-Targeted Fusosome in Cancer Immunotherapy: A Comparative Analysis

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Compound of Interest

Compound Name: **XR8-69**

Cat. No.: **B15566722**

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A novel investigational candidate, a CD8-targeted fusosome designated SG299, has demonstrated significant preclinical efficacy in controlling tumor growth in *in vivo* models. This guide provides a comparative overview of its performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of CAR T-cell therapy.

Recent preclinical studies have highlighted the potential of a self-inactivating lentiviral vector (SIN) approach for *in vivo* CAR T-cell generation. This technology utilizes a fusosome that specifically targets CD8+ T-cells, delivering a transgene for a CD19-directed chimeric antigen receptor (CAR). The following sections detail the *in vivo* performance of a representative CD8/CD19CAR fusosome, comparable to SG299, in a humanized mouse model of cancer.

Comparative *In Vivo* Efficacy

The anti-tumor efficacy of the CD8/CD19CAR fusosome was evaluated in an immunodeficient NSG mouse model engrafted with human CD19-positive NALM6 tumor cells and human peripheral blood mononuclear cells (PBMCs). The study compared two delivery methods: direct intravenous (IV) administration and an *ex vivo* exposure method mimicking extracorporeal delivery (ECD).

Key findings from the *in vivo* studies include:

- Significant Tumor Control: Both direct IV and ECD routes of administration resulted in statistically significant control of NALM6 tumor growth over a 28-day period.
- Dose-Dependent Response: The level of tumor control and the in vivo generation of CAR T-cells were found to be dose-dependent.
- Specific CAR T-Cell Generation: The generated CAR T-cells were exclusively CD8+, with no CD4+ CAR T-cells observed. The peak CAR T-cell response was noted at day 14.
- Improved Morbidity and Mortality: All mice treated with the fusosome showed protection from morbidity and mortality, as indicated by reduced weight loss and improved survival compared to control groups.

Quantitative Data Summary

The following table summarizes the key quantitative outcomes from the preclinical in vivo efficacy studies.

Parameter	Direct Intravenous (IV) Delivery	Ex Vivo Exposure (ECD) Delivery	Control Group (Tumor Only)
Tumor Growth	Statistically significant control	Statistically significant control	Uncontrolled growth
Peak CAR T-cell Response	Day 14	Day 14	Not Applicable
CAR T-cell Phenotype	CD8+ specific	CD8+ specific	Not Applicable
Survival	Significantly improved	Significantly improved	Poor
Weight Loss	Reduced	Reduced	Significant

Experimental Protocols

A detailed methodology was employed for the key in vivo experiments to ensure robustness and reproducibility of the findings.

In Vivo Tumor Model:

- Animal Model: Immunodeficient NSG mice were used.
- Tumor Cell Line: NALM6 tumor cells expressing firefly luciferase (5E5 cells/mouse) were administered intravenously on day -4 to establish the tumor model.
- Humanization: Human PBMCs (1E7 cells/mouse) were injected intravenously on day -1 to create a humanized immune system environment.

Fusosome Administration:

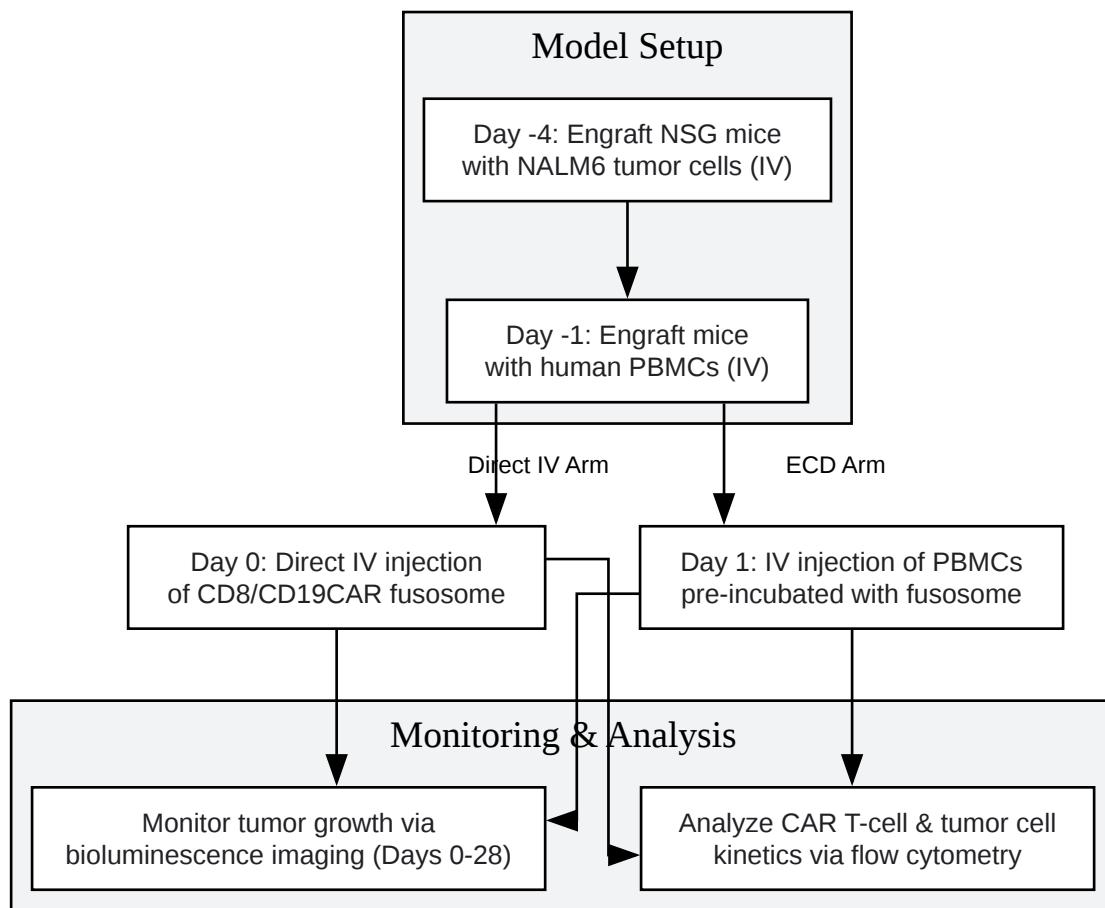
- Direct IV Delivery: CD8/CD19CAR fusosome (1E7 IU/mouse) was injected intravenously on day 0.
- ECD Delivery: PBMCs were incubated with the CD8/CD19CAR fusosome for 1 hour, and the mixture of cells and fusosomes was injected intravenously on day 1.

Efficacy Monitoring:

- Tumor Burden: Tumor growth was monitored over a 28-day period using bioluminescence imaging.
- Pharmacokinetics: The kinetics of fusosome-induced CAR T-cells and NALM6 tumor cells in peripheral blood were analyzed by flow cytometry.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow of the *in vivo* efficacy study.

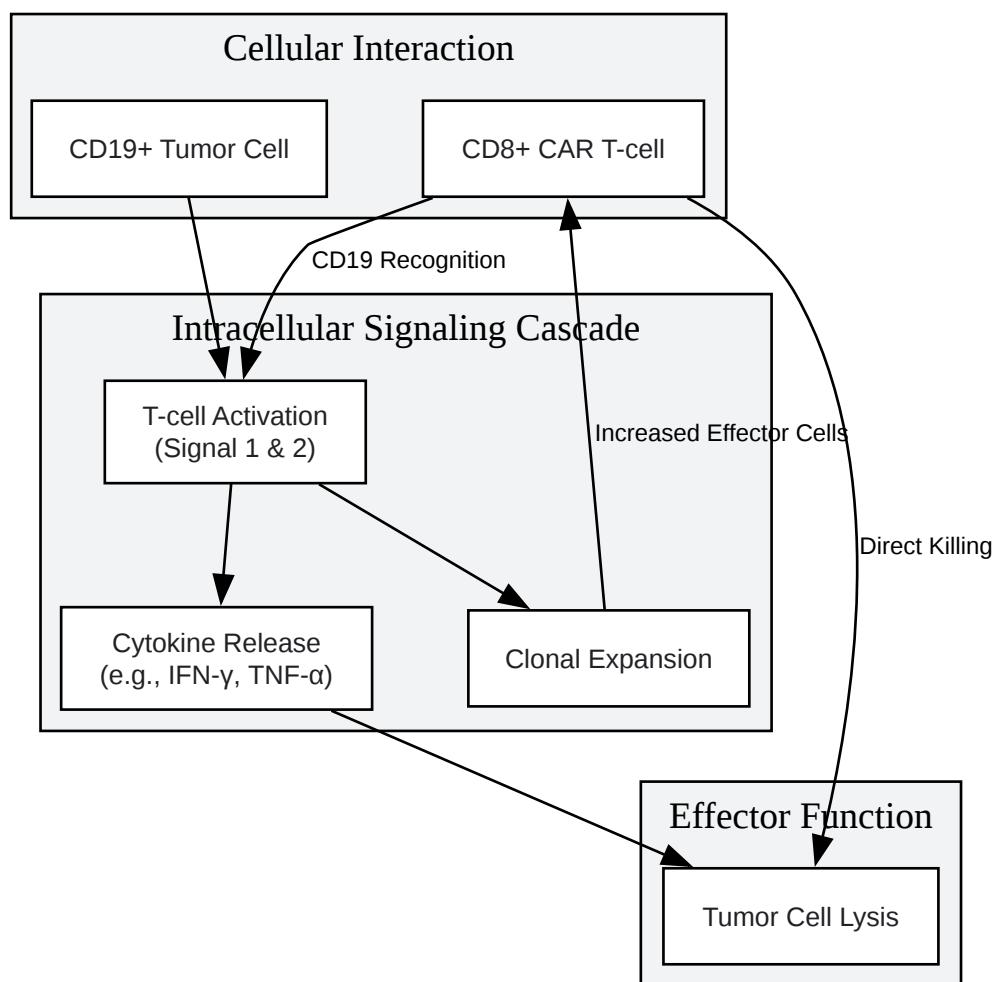


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Caption: Workflow of the *in vivo* preclinical efficacy study.

Signaling Pathway for CAR T-Cell Activation

The underlying mechanism of action involves the specific recognition of the CD19 antigen on tumor cells by the CAR, leading to T-cell activation and subsequent tumor cell lysis.



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Caption: Simplified signaling pathway of CAR T-cell activation.

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